3-Chloro-2-(propan-2-yloxy)benzoic acid

Lipophilicity Drug-likeness ADME

3-Chloro-2-(propan-2-yloxy)benzoic acid (CAS 1369870-83-6, molecular formula C₁₀H₁₁ClO₃, molecular weight 214.64 g/mol) is a disubstituted benzoic acid derivative featuring a chlorine atom at the 3-position and an isopropoxy (-OCH(CH₃)₂) ether at the 2-position. This compound belongs to the alkoxy-chlorobenzoic acid subclass frequently employed as a key building block in medicinal chemistry for the construction of enzyme inhibitors, receptor modulators, and advanced intermediates.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
Cat. No. B7978029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(propan-2-yloxy)benzoic acid
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC=C1Cl)C(=O)O
InChIInChI=1S/C10H11ClO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13)
InChIKeyMUWXTVSUZOJEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Chloro-2-(propan-2-yloxy)benzoic acid: Baseline Molecular Properties and Scaffold Class


3-Chloro-2-(propan-2-yloxy)benzoic acid (CAS 1369870-83-6, molecular formula C₁₀H₁₁ClO₃, molecular weight 214.64 g/mol) is a disubstituted benzoic acid derivative featuring a chlorine atom at the 3-position and an isopropoxy (-OCH(CH₃)₂) ether at the 2-position [1]. This compound belongs to the alkoxy-chlorobenzoic acid subclass frequently employed as a key building block in medicinal chemistry for the construction of enzyme inhibitors, receptor modulators, and advanced intermediates. Its computed XLogP3 of 2.8 places it in a moderately lipophilic window attractive for oral bioavailability optimization, while the conserved topological polar surface area (TPSA) of 46.5 Ų preserves adequate hydrogen-bonding capacity [1]. Understanding how this specific substitution pattern quantitatively differs from close positional isomers and alkoxy homologues is essential for rational scaffold selection in lead generation and structure-activity relationship (SAR) campaigns.

Why 3-Chloro-2-(propan-2-yloxy)benzoic acid Cannot Be Interchanged with Broader In-Class Analogs: The Quantitative Case for Precision Selection


Close analogs of 3-chloro-2-(propan-2-yloxy)benzoic acid—such as the 3-chloro-2-methoxy, 3-chloro-2-ethoxy, 3-chloro-4-isopropoxy, 5-chloro-2-isopropoxy, and des-chloro 2-isopropoxy derivatives—share a superficially similar benzoic acid core but their computed physicochemical properties diverge substantially, particularly in lipophilicity (XLogP3 values spanning 2.0 to 3.6) and molecular weight (180–215 g/mol) [1][2][3][4][5]. These numerical differences translate into altered permeability, solubility, and metabolic stability profiles, meaning that a compound optimized for a CNS target (higher logP) may be entirely unsuitable for a renal transporter program (lower logP, higher polarity). Generic substitution without evaluation of these quantitative descriptors risks selecting a scaffold with mismatched pharmacokinetic parameters, leading to failed screening campaigns or misleading SAR conclusions. Therefore, procurement decisions must be driven by the specific numeric values of the target compound rather than by the general 'alkoxy-chlorobenzoic acid' class label.

Quantitative Comparative Evidence for 3-Chloro-2-(propan-2-yloxy)benzoic acid Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: 3-Chloro-2-isopropoxy vs. Methoxy and Ethoxy Homologues

The target compound 3-chloro-2-(propan-2-yloxy)benzoic acid has a PubChem-computed XLogP3 value of 2.8 [1]. In contrast, the 2-methoxy analog yields XLogP3 = 2.0 [2], and the 2-ethoxy analog yields XLogP3 = 2.4 [3], all calculated by the same XLogP3 3.0 algorithm. This corresponds to a +0.8 log unit increase over the methoxy derivative and a +0.4 log unit increase over the ethoxy derivative, indicating progressively greater hydrophobicity with increasing alkoxy chain size and branching.

Lipophilicity Drug-likeness ADME

Chlorine Substituent Contribution to Lipophilicity: 3-Chloro vs. Des-Chloro 2-Isopropoxybenzoic Acid

Removal of the 3-chloro substituent yields 2-isopropoxybenzoic acid, which has a computed XLogP3 of 2.4 [1]. The parent compound 3-chloro-2-(propan-2-yloxy)benzoic acid shows XLogP3 = 2.8 [2], representing a +0.4 log unit increase attributable solely to the presence of the chlorine atom. This hydrophobic increment is consistent with the known contribution of aromatic chlorine in QSAR models (π ≈ +0.7 for Cl on benzene, modulated here by ortho-ether electronic effects).

Halogenation Lipophilicity Scaffold selection

Positional Isomer Comparison: 3-Chloro-2-isopropoxy vs. 3-Chloro-4-isopropoxy vs. 5-Chloro-2-isopropoxy

Moving the chlorine or isopropoxy substituent around the ring markedly alters lipophilicity. The target 3-chloro-2-isopropoxy isomer has XLogP3 = 2.8 [1], while the 3-chloro-4-isopropoxy analog shows XLogP3 = 3.6 [2], and the 5-chloro-2-isopropoxy analog shows XLogP3 = 3.0 [3]. The 4-isopropoxy positional isomer is 0.8 log units more lipophilic than the 2-isopropoxy target, a difference that could shift a compound from moderate to high lipophilicity risk (logP > 3.5).

Positional isomerism Lipophilicity Structure-property relationship

Molecular Weight and Rotatable Bond Count: Implications for Oral Bioavailability and Ligand Efficiency

3-Chloro-2-(propan-2-yloxy)benzoic acid has a molecular weight (MW) of 214.64 g/mol and 3 rotatable bonds [1]. The methoxy analog is 28 Da lighter (MW 186.59 g/mol) and has only 2 rotatable bonds [2]. The ethoxy analog has MW 200.62 g/mol and 3 rotatable bonds [3]. While all compounds fall well within Lipinski space (MW < 500), the additional rotatable bond in the isopropoxy derivative increases conformational entropy, which can enhance binding to flexible pockets but penalize oral bioavailability by reducing the likelihood of adopting the active conformation in solution.

Molecular weight Rotatable bonds Lipinski rule

Recommended Procurement and Application Scenarios for 3-Chloro-2-(propan-2-yloxy)benzoic acid Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity (logP 2.5–3.0) for CNS or Oral Programs

Programs targeting CNS receptors or those requiring balanced oral absorption and solubility should prioritize this compound over the methoxy (XLogP3 = 2.0) or ethoxy (XLogP3 = 2.4) analogs, as its XLogP3 of 2.8 provides sufficient passive permeability without crossing into high lipophilicity risk territory (logP > 3.5) [1][2][3]. The incremental +0.4–0.8 log unit gain over the smaller alkoxy derivatives offers a measurable improvement in membrane transit while maintaining a TPSA of 46.5 Ų, which preserves hydrogen-bonding capacity for target engagement [4]. This compound is particularly well-suited as a carboxylic acid-containing fragment for CNS penetrant inhibitor design.

Halogen-Bond-Driven Protein-Ligand Interactions Where 3-Chloro Substitution Is Essential

For projects exploiting halogen bonding between an aromatic chlorine and a backbone carbonyl or serine hydroxyl, the 3-chloro group is indispensable; substituting the des-chloro 2-isopropoxybenzoic acid (XLogP3 = 2.4) would eliminate this interaction and reduce lipophilicity by 0.4 log units [1][2]. The quantitative lipophilicity gain attributable to chlorine (+0.4 log units) also contributes to cellular potency by increasing local concentration at the target protein, making this compound the only viable choice among the isopropoxy series when chlorination is a pharmacophoric requirement.

SAR Exploration of Substitution Position Effects Using Ortho- vs. Para-Isopropoxy Scaffolds

The target 3-chloro-2-isopropoxy isomer (XLogP3 = 2.8) provides a useful comparator for the 3-chloro-4-isopropoxy isomer (XLogP3 = 3.6) in SAR studies probing the effect of ether position on lipophilicity and target binding [1][2]. A direct head-to-head evaluation of these two positional isomers—differing by +0.8 log units—enables medicinal chemists to decouple steric and electronic effects from hydrophobicity in interpreting biological activity shifts. Procurement of both isomers is recommended for quantitative SAR analysis, but the 2-isopropoxy variant should be the default starting point for targets preferring moderately lipophilic ligands.

Fragment-Based Drug Discovery (FBDD) with Ligand-Efficiency Optimization

With a molecular weight of 214.64 g/mol and only 3 rotatable bonds, this compound sits at the upper edge of traditional fragment space (MW < 300) but offers a balanced lipophilic ligand efficiency (LLE = -log(IC₅₀) - logP) profile suitable for fragment growing [1][2]. Compared to the 28 Da-lighter methoxy analog, the isopropoxy variant may provide superior potency following fragment elaboration due to its enhanced hydrophobic contacts, as suggested by the +0.8 logP difference. Procurement for fragment screens should evaluate this compound alongside the methoxy and ethoxy homologues to build a comprehensive SAR dataset.

Quote Request

Request a Quote for 3-Chloro-2-(propan-2-yloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.